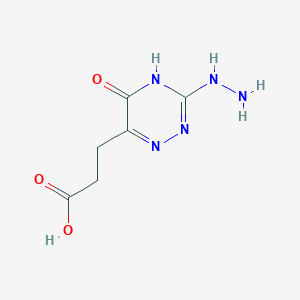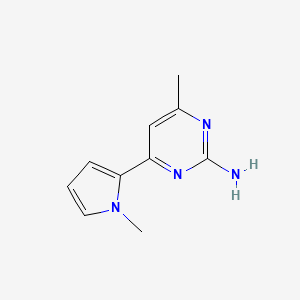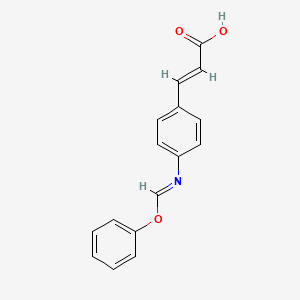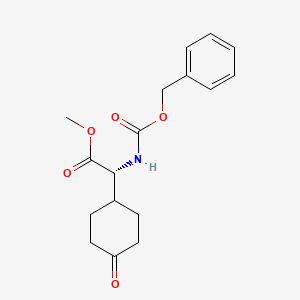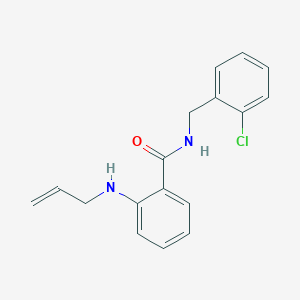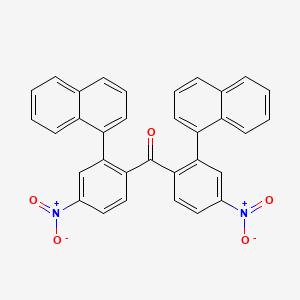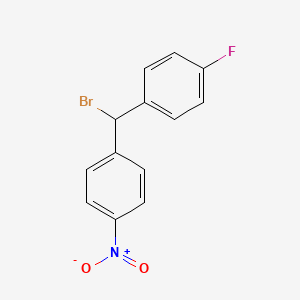
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is an organic compound that features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 4-fluorotoluene followed by nitration. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The nitration step involves the use of a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Substitution: Formation of 1-(Amino(4-fluorophenyl)methyl)-4-nitrobenzene.
Reduction: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-aminobenzene.
Oxidation: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzoic acid.
Applications De Recherche Scientifique
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene depends on the specific application and the target molecule
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C13H9BrFNO2 |
|---|---|
Poids moléculaire |
310.12 g/mol |
Nom IUPAC |
1-[bromo-(4-fluorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H |
Clé InChI |
YFTNXVPLLQUEBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


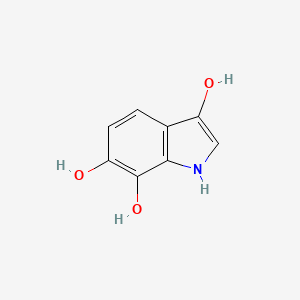
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)



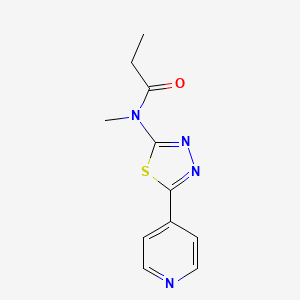
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
